methyl 2-(6-oxo-2-(pyrrolidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl)acetate
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Overview
Description
Methyl 2-(6-oxo-2-(pyrrolidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl)acetate is a complex organic compound belonging to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6-oxo-2-(pyrrolidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of pyrrolidine with a suitable pyrimidine precursor under controlled conditions. The reaction mixture is then subjected to esterification to introduce the methyl acetate group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-oxo-2-(pyrrolidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Methyl 2-(6-oxo-2-(pyrrolidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-(6-oxo-2-(pyrrolidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular receptors to induce neuroprotective effects by preventing neuronal damage and promoting cell survival .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds such as aminopyrimidine and triazole-pyrimidine hybrids share structural similarities with methyl 2-(6-oxo-2-(pyrrolidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl)acetate.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidinyl-pyrimidines, also exhibit similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features.
Properties
IUPAC Name |
methyl 2-(6-oxo-2-pyrrolidin-1-yl-4,5-dihydro-1H-pyrimidin-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-17-9(15)6-8-7-12-11(13-10(8)16)14-4-2-3-5-14/h8H,2-7H2,1H3,(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKVSDQTJPHTNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN=C(NC1=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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